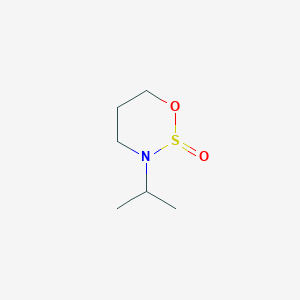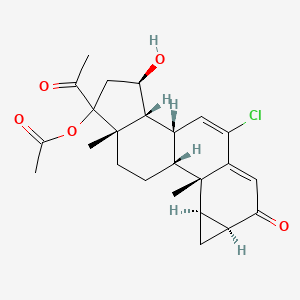
Decanediamide, N,N'-bis(3,4-dicyanophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- is a chemical compound with the molecular formula C26H24N6O2. It is also known as N,N’-bis(3,4-dicyanophenyl)sebacamide. This compound is characterized by the presence of two dicyanophenyl groups attached to a decanediamide backbone. It is primarily used in the production of high-performance polymers and resins due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The compound is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters
Aplicaciones Científicas De Investigación
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of coatings, adhesives, and laminates due to its excellent thermal stability and mechanical properties
Mecanismo De Acción
The mechanism of action of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The nitrile groups in the compound play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(3,4-dicyanophenyl)alkanediamides: These compounds have similar structures but differ in the length of the aliphatic chain.
Polyphthalocyanine resins: These resins are formed by the polymerization of dicyanophenyl compounds and have similar thermal stability and mechanical properties
Uniqueness
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- stands out due to its unique combination of thermal stability, mechanical strength, and chemical reactivity. Its ability to undergo various chemical reactions and form high-performance polymers makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
57414-42-3 |
|---|---|
Fórmula molecular |
C26H24N6O2 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N,N'-bis(3,4-dicyanophenyl)decanediamide |
InChI |
InChI=1S/C26H24N6O2/c27-15-19-9-11-23(13-21(19)17-29)31-25(33)7-5-3-1-2-4-6-8-26(34)32-24-12-10-20(16-28)22(14-24)18-30/h9-14H,1-8H2,(H,31,33)(H,32,34) |
Clave InChI |
NSKQFRRGJXVKEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
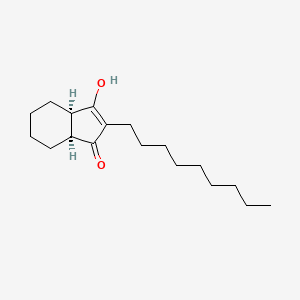

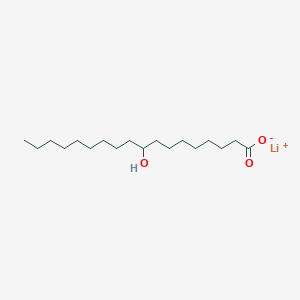
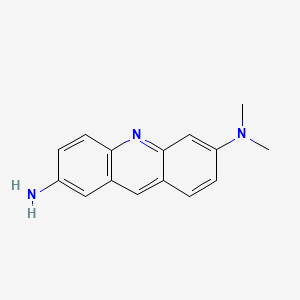
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)

![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)

